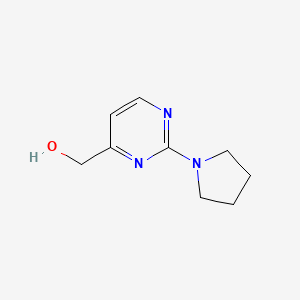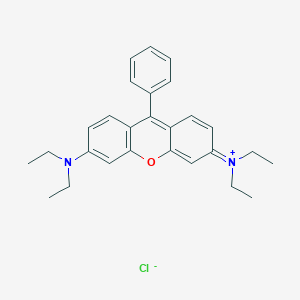
3,6-Bis(diethylamino)-9-phenylxanthylium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is widely used in various industries, including textiles, glass, and fireworks, as well as in scientific research as a fluorescent label . The compound is known for its vibrant color and fluorescence properties, making it a popular choice for various applications.
準備方法
The synthesis of 3,6-Bis(diethylamino)-9-phenylxanthylium chloride typically involves the reaction of phthalic anhydride with diethylamine and phenol in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the xanthylium chloride structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
3,6-Bis(diethylamino)-9-phenylxanthylium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different xanthylium derivatives, while reduction may result in the formation of simpler aromatic compounds.
科学的研究の応用
3,6-Bis(diethylamino)-9-phenylxanthylium chloride has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe to study molecular interactions and reaction mechanisms . In biology, it serves as a fluorescent marker for imaging and tracking cellular processes . In medicine, it is used in diagnostic assays and as a potential therapeutic agent due to its ability to bind to specific molecular targets . Additionally, it is employed in environmental science for the detection and analysis of pollutants .
作用機序
The mechanism of action of 3,6-Bis(diethylamino)-9-phenylxanthylium chloride involves its ability to interact with various molecular targets through fluorescence. The compound can bind to specific proteins, nucleic acids, and other biomolecules, allowing researchers to visualize and study these interactions . The fluorescence properties of the compound are due to its xanthylium core, which can absorb and emit light at specific wavelengths .
類似化合物との比較
3,6-Bis(diethylamino)-9-phenylxanthylium chloride is unique compared to other similar compounds due to its specific fluorescence properties and molecular structure. Similar compounds include other xanthylium derivatives, such as 3,6-bis(diethylamino)-9-[2-(methoxycarbonyl)phenyl]xanthylium chloride and 3,6-bis[(alkylamino)ureido]acridines . These compounds share some structural similarities but differ in their specific functional groups and fluorescence characteristics, making this compound particularly useful for certain applications.
特性
分子式 |
C27H31ClN2O |
|---|---|
分子量 |
435.0 g/mol |
IUPAC名 |
[6-(diethylamino)-9-phenylxanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C27H31N2O.ClH/c1-5-28(6-2)21-14-16-23-25(18-21)30-26-19-22(29(7-3)8-4)15-17-24(26)27(23)20-12-10-9-11-13-20;/h9-19H,5-8H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
VGFWFUHLZQZJQZ-UHFFFAOYSA-M |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



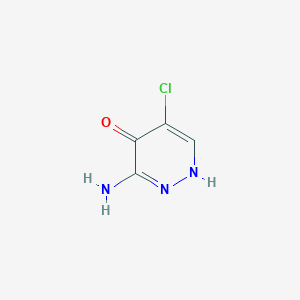
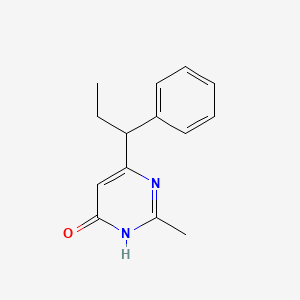
![12,14-dimethyl-9-(4-oxochromen-3-yl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B13344763.png)
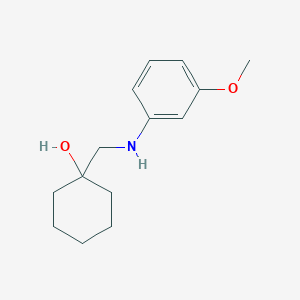
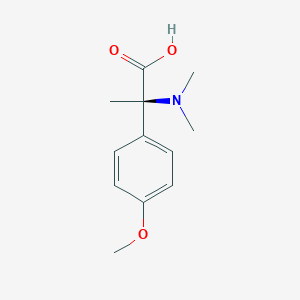
![2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13344776.png)
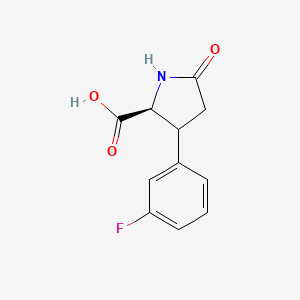
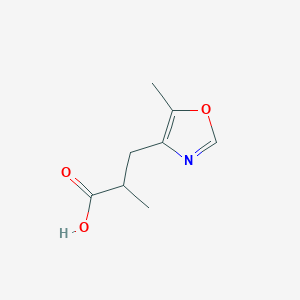
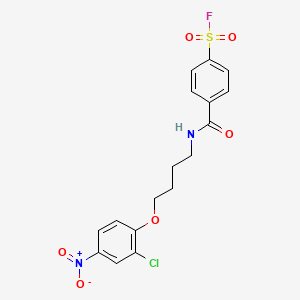
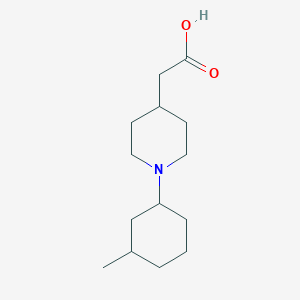
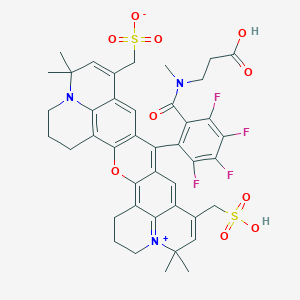
![N-(2-(2-(2-Hydrazineyl-2-oxoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13344821.png)
